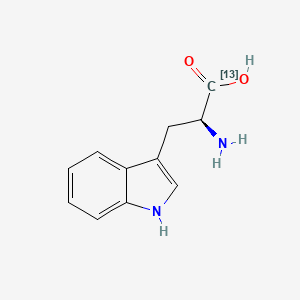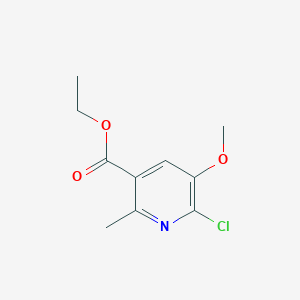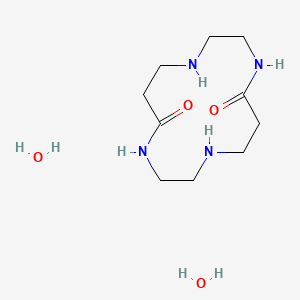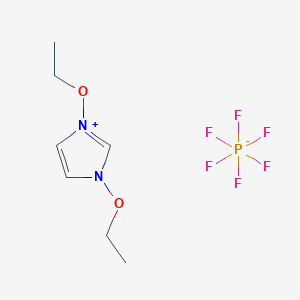![molecular formula C7H5ClN2O2 B1469663 5-クロロ-2H-ピリド[4,3-B][1,4]オキサジン-3(4H)-オン CAS No. 1378678-80-8](/img/structure/B1469663.png)
5-クロロ-2H-ピリド[4,3-B][1,4]オキサジン-3(4H)-オン
説明
5-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a chemical compound with the molecular formula C7H5ClN2O2 . It has been used in the synthesis of quinazolinbenzoxazine derivatives .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure visualization is not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one include a molecular weight of 184.580 Da . Other properties like melting point, boiling point, and density are not available in the retrieved resources.科学的研究の応用
有機発光ダイオード (OLED)
5-クロロ-2H-ピリド[4,3-B][1,4]オキサジン-3(4H)-オン: は、OLED の開発に利用できます。この化合物の構造により、高性能 OLED に不可欠なフルカラー蛍光材料を作成できます。 これらの材料は、高いフォトルミネッセンス量子収率 (PLQY) を示し、可視スペクトル全体にわたって幅広い発光を実現できるため、コスト効率の高いマルチカラーディスプレイアプリケーションに適しています .
抗腫瘍薬の設計
この化合物の分子構造は、抗腫瘍薬の設計に適しています。特定の官能基を導入することにより、研究者は薬理フォアと呼ばれる誘導体を作成できます。薬理フォアとは、生物学的標的に結合する薬物中の活性成分です。 これは、効果が向上した新規抗がん剤の開発につながる可能性があります .
作用機序
Target of Action
Similar compounds have been used in the development of high-performance oleds and as potential anti-cancer agents .
Mode of Action
Related compounds have been shown to exhibit high photoluminescence quantum efficiency (plqy) and simple molecular structure in a full-color emitting material system . In the context of anti-cancer activity, similar compounds have shown high anti-tumor activity .
Biochemical Pathways
Related compounds have been used in the development of oleds, suggesting they may interact with pathways related to light emission . In the context of anti-cancer activity, similar compounds have shown to inhibit the proliferation of cancer cells .
Result of Action
Related compounds have been shown to exhibit a wide range of emissions spanning the entire visible region from blue to red . In the context of anti-cancer activity, similar compounds have shown to inhibit the proliferation of cancer cells .
Action Environment
The performance of related compounds in oleds suggests that they may be influenced by factors such as temperature, humidity, and light exposure .
生化学分析
Biochemical Properties
5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound’s interaction with FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
The effects of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . Additionally, 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one can alter gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as FGFRs, inhibiting their activity . This binding prevents the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism . This inhibition can lead to changes in metabolite levels, which can impact cellular function and viability .
Transport and Distribution
The transport and distribution of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance the compound’s efficacy by ensuring it reaches its intended targets within the cell .
特性
IUPAC Name |
5-chloro-4H-pyrido[4,3-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-7-6-4(1-2-9-7)12-3-5(11)10-6/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYAMIWWYFABGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole](/img/structure/B1469589.png)
![[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1469592.png)






